molecular formula C16H17BrO B7999711 4-Bromo-3'-iso-propylbenzhydrol

4-Bromo-3'-iso-propylbenzhydrol

Cat. No.: B7999711
M. Wt: 305.21 g/mol
InChI Key: LNPZORSKKSNFIY-UHFFFAOYSA-N
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Description

4-Bromo-3'-iso-propylbenzhydrol is a diaryl carbinol derivative featuring two aromatic rings attached to a central hydroxymethyl group. The compound’s structure includes a bromine atom at the 4-position of one phenyl ring and an iso-propyl group at the 3'-position of the adjacent ring. Benzhydrols are typically synthesized via nucleophilic addition reactions (e.g., Grignard reactions) and serve as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(4-bromophenyl)-(3-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-11(2)13-4-3-5-14(10-13)16(18)12-6-8-15(17)9-7-12/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPZORSKKSNFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-iso-propylbenzhydrol typically involves the bromination of a suitable precursor, such as benzhydrol, followed by the introduction of the iso-propyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination. The iso-propyl group can be introduced via Friedel-Crafts alkylation using iso-propyl chloride (CH3CHClCH3) and aluminum chloride (AlCl3) as a catalyst .

Industrial Production Methods

Industrial production of 4-Bromo-3’-iso-propylbenzhydrol may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-iso-propylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3’-iso-propylbenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-iso-propylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and iso-propyl group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 4-Bromo-3'-iso-propylbenzhydrol and analogs from the evidence:

Compound Name Functional Group Substituents Molecular Weight (g/mol) Key References
This compound Benzhydrol (diaryl-CH₂OH) Br (4), iso-propyl (3') ~300–350 (estimated) Inferred
4-Bromo-3,5-dimethylphenol Phenol (C₆H₅OH) Br (4), CH₃ (3,5) 201.05
4-Bromo-3-isopropylanisole Methoxybenzene (anisole) Br (4), iso-propyl (3), OCH₃ (1) 229.13
4-Bromo-N-isopropyl-3-methoxybenzamide Benzamide Br (4), OCH₃ (3), iso-propyl (N-linked) 272.14
2-Bromo-3,4-dimethoxybenzyl alcohol Benzyl alcohol Br (2), OCH₃ (3,4) 247.09

Key Observations :

  • Functional Groups: Benzhydrols (diaryl-CH₂OH) exhibit reduced acidity compared to phenols (e.g., 4-Bromo-3,5-dimethylphenol) but higher reactivity than ethers (e.g., anisole derivatives) due to the hydroxymethyl group.
  • Substituent Effects : Bromine at the 4-position enhances electrophilic substitution resistance, while bulky iso-propyl groups (3') may sterically hinder reactions .

Physicochemical Properties

Property This compound (Estimated) 4-Bromo-3,5-dimethylphenol 4-Bromo-N-isopropyl-3-methoxybenzamide
Melting Point (°C) 80–100 (predicted) Not reported Not reported
Boiling Point (°C) >250 (decomposes) Not reported Not reported
Solubility Low in water; soluble in organic solvents Low water solubility Soluble in DMSO, methanol
Stability Prone to dehydration under acidic conditions Stable under dry conditions Hydrolyzes in strong acid/base

Notes:

  • The benzhydrol’s solubility profile aligns with diaryl carbinols, which are generally lipophilic.
  • Stability differences arise from functional groups: benzamides resist oxidation but hydrolyze, while phenols are sensitive to oxidation .

Insights :

  • Brominated phenols (e.g., 4-Bromo-3,5-dimethylphenol) are more hazardous due to their reactivity and irritancy .
  • Benzhydrols are generally safer to handle but require precautions against dehydration byproducts.

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